Product packaging for (S)-vinclozolin(Cat. No.:)

(S)-vinclozolin

Cat. No.: B1204295
M. Wt: 286.11 g/mol
InChI Key: FSCWZHGZWWDELK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of (S)-Vinclozolin within Environmental Endocrine Disruptor Research

This compound is one of the two enantiomers of vinclozolin (B1683831), a dicarboximide fungicide first registered in 1981 for controlling diseases like blights, rots, and molds on various fruits, vegetables, and turfgrass. wikipedia.orgmdpi.com While widely used in agriculture, vinclozolin has become a significant subject of study within environmental science due to its classification as an endocrine-disrupting chemical (EDC). wikipedia.orgmdpi.commdpi.com EDCs are substances that can interfere with the body's endocrine (or hormone) system, and vinclozolin is specifically recognized for its antiandrogenic effects, meaning it disrupts the function of male hormones like testosterone. wikipedia.orgnih.gov

The primary mechanism of vinclozolin's endocrine disruption involves its role as a competitive antagonist of the androgen receptor. wikipedia.org However, research indicates that vinclozolin itself binds only weakly to this receptor. wikipedia.orgnih.gov Instead, its two primary metabolites, identified as M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are potent antagonists of the androgen receptor and are considered responsible for most of the compound's antiandrogenic activity. wikipedia.orgnih.gov These metabolites can mimic male hormones, binding to androgen receptors without activating them properly, thereby blocking the action of natural androgens. wikipedia.orgnih.gov

The molecule is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: this compound and (R)-vinclozolin. herts.ac.uk This chirality is a critical aspect of its profile as an environmental contaminant. Enantiomers of a chiral compound can exhibit different biological activities and degradation rates in the environment because biological systems (like enzymes and receptors) are themselves chiral. epa.gov This has led to the understanding that assessing the environmental risk of vinclozolin requires an enantiomer-specific approach, focusing on the distinct properties and effects of the (S)- and (R)-forms. epa.govmdpi.com

Historical Trajectory of Vinclozolin Investigations and the Rise of Enantioselective Studies

The scientific investigation of vinclozolin has evolved significantly since its introduction as a pesticide. wikipedia.org For more than a decade after its registration in 1981, research primarily focused on its efficacy as a fungicide. However, by the mid-1990s, a pivotal shift occurred as studies began to uncover its toxicological profile, particularly its role as an endocrine disruptor. A key 1994 study demonstrated that perinatal exposure to vinclozolin in rats led to a pattern of malformations in male offspring characteristic of antiandrogenic activity. nih.gov This research was instrumental in identifying that the fungicide's metabolites were the active agents in blocking androgen receptors. nih.gov

This discovery spurred further investigation into vinclozolin's impact on endocrine systems across various species, including birds and rabbits. wikipedia.org As the body of evidence for its endocrine-disrupting effects grew, so did the sophistication of the analytical methods used to study it. The early 2000s marked the rise of enantioselective studies, driven by the recognition that the two enantiomers of chiral pollutants often have different environmental fates and toxicities. epa.gov

Detailed Research Findings

The following table summarizes key research findings from enantioselective studies of vinclozolin, highlighting the different behaviors of its enantiomers.

Enantiomer PairObservation TypeDetailed Finding
(+)- and (-)-VinclozolinBiological ActivityThe anti-androgenic activity of (+)-vinclozolin tended to be stronger than that of (−)-vinclozolin when tested for inhibition of dihydrotestosterone-induced transcription. acs.orgnih.gov
(+)- and (-)-VinclozolinEnvironmental Degradation (in Wine)The peak area ratio of (+)- to (−)-vinclozolin in wine was found to be 2:3, indicating a non-racemic mixture and suggesting that the degradation rates of the two enantiomers differ. acs.orgnih.gov
(+)- and (-)-VinclozolinEnvironmental Degradation (in Soil)In one of several soils tested, preferential degradation of the (-)-enantiomer was observed, with the degradation of both enantiomers following first-order kinetics. nih.gov
(+)- and (-)-VinclozolinEnvironmental Degradation (in Soil)The persistence of both vinclozolin enantiomers was related to soil pH; they disappeared approximately 8 times faster in basic soils compared to neutral or acidic soils. nih.gov
(R)- and (S)-Imazalil (another chiral fungicide)Environmental Degradation (in Soil)For comparison, a study on the chiral fungicide imazalil (B1671291) found the half-life for the S-(−)-enantiomer was 4.4 days, while the R-(+)-enantiomer's half-life was 8.7 days, demonstrating enantioselective persistence. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl2NO3 B1204295 (S)-vinclozolin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

(5S)-3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3/t12-/m0/s1

InChI Key

FSCWZHGZWWDELK-LBPRGKRZSA-N

SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C

Canonical SMILES

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C

Origin of Product

United States

Molecular Mechanisms of S Vinclozolin Action

Androgen Receptor Antagonism by (S)-Vinclozolin and its Metabolites: Mechanistic Elucidation

The principal toxic effects of vinclozolin (B1683831) are linked to its antiandrogenic activity, where it acts as a competitive antagonist at the androgen receptor (AR). While vinclozolin itself binds weakly to the AR, its two primary metabolites, M1 and M2, are significantly more potent in this role. slu.educsic.es These metabolites competitively inhibit the binding of natural androgens, which in turn blocks the normal androgen-dependent gene expression. nih.govnih.govnih.gov This antagonism is the foundational mechanism for many of vinclozolin's downstream effects. The antiandrogenic properties are not due to the inhibition of the 5α-reductase enzyme, as neither vinclozolin nor its metabolites M1 and M2 affect its activity. nih.govscispace.com

Binding Kinetics and Thermodynamics of this compound to Androgen Receptors

The antiandrogenic activity of vinclozolin is primarily mediated by its metabolites, which exhibit a higher affinity for the androgen receptor than the parent compound. The parent compound, this compound, is a weak competitor for the androgen receptor, with a high inhibition constant (Ki) indicating low affinity. nih.govscispace.com In contrast, its metabolites M1 and M2 are effective antagonists. nih.gov

A computational study analyzing the binding energies of these compounds to the human androgen receptor further elucidates these differences. Binding energy is a measure of the affinity between a ligand and a receptor; a more negative value indicates a stronger, more favorable interaction.

Table 1: Comparative binding affinities and energies of this compound and its metabolites to the androgen receptor. Lower binding energy and Ki values indicate higher affinity. Data sourced from computational and experimental studies. nih.govplos.orgepa.gov

While specific kinetic (association rate constant, k-on; dissociation rate constant, k-off) and thermodynamic (enthalpy, ΔH; entropy, ΔS) data for this compound binding are not extensively detailed in the available literature, the affinity constants (Ki) and computational binding energies clearly demonstrate the superior binding capabilities of the metabolites compared to the parent compound. The affinity of a ligand for its receptor, quantified by the dissociation constant (Kd or Ki), is a ratio of the off-rate to the on-rate (koff/kon). plos.orgnih.gov The lower Ki of the metabolites indicates a stronger interaction with the androgen receptor.

Differential Receptor Interactions of this compound Metabolites (e.g., M1, M2)

The two primary metabolites of vinclozolin, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide), are the main drivers of its antiandrogenic activity. nih.govresearchgate.net Though both act as androgen receptor antagonists, they exhibit significant differences in potency and action.

Metabolite M2 is a substantially more potent AR inhibitor than M1, with a binding affinity approximately 50 times greater. mdpi.com Its potency is only about two-fold less than that of the well-known pharmaceutical antiandrogen, hydroxyflutamide. mdpi.com

A key differential interaction is the dual agonist/antagonist activity of M2. While it primarily functions as an antagonist in the presence of androgens like dihydrotestosterone (B1667394) (DHT) by inhibiting AR binding to DNA, at high concentrations and in the absence of competing natural androgens, M2 can act as an AR agonist. mdpi.com In this agonist role, it promotes the binding of the androgen receptor to its DNA response elements, thereby activating transcription. mdpi.com This effect is particularly pronounced in cells with a mutated androgen receptor (Thr877 to Ala), such as the LNCaP human prostate cancer cell line. mdpi.com

In contrast, this compound and M1 primarily exhibit antagonist activity. researchgate.net Furthermore, M2 has been shown to act as an antagonist for the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, while the parent vinclozolin also shows antagonism for the MR and PR. researchgate.net

Post-Receptor Signaling Pathway Perturbations by this compound

Once this compound's metabolites bind to the androgen receptor, they trigger a cascade of downstream events that disrupt normal cellular signaling. The primary post-receptor perturbation is the inhibition of androgen-induced transcriptional activation. mdpi.com By binding to the AR, metabolites like M2 prevent the receptor from effectively binding to specific DNA sequences known as androgen response elements (AREs), which is a critical step for regulating gene expression. mdpi.com

Beyond direct AR-mediated gene transcription, vinclozolin exposure has been linked to the activation of other significant signaling pathways. One notable example is the nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammatory responses. nih.govjpp.krakow.pl The persistent down-regulation of AR signaling by vinclozolin is thought to relieve the natural suppression that androgens exert on NF-κB, leading to its inappropriate activation and a subsequent inflammatory state in tissues like the prostate. nih.gov This cross-talk between the AR and NF-κB pathways represents a significant indirect consequence of vinclozolin's antiandrogenic activity.

Gene Expression Modulation and Epigenetic Alterations Induced by this compound

This compound is a well-documented inducer of profound changes in gene expression and long-lasting epigenetic alterations. These changes can be passed down through generations, a phenomenon known as epigenetic transgenerational inheritance. nih.govplos.orgtandfonline.com The exposure of a gestating female rat to vinclozolin during a critical window of embryonic development—gonadal sex determination—can lead to altered gene expression profiles in the offspring. csic.es

Microarray analyses have revealed that embryonic exposure to vinclozolin alters the expression of hundreds of genes in the developing testes. csic.es These transgenerational effects are not limited to the reproductive system; studies have shown that ancestral exposure to vinclozolin can result in altered transcriptomes in various tissues of adult male and female descendants. plos.org This indicates that the initial epigenetic insult in the germline can have widespread consequences for gene regulation throughout the body in subsequent generations.

DNA Methylation Pattern Changes Implicated by this compound Exposure

A primary mechanism underlying the transgenerational effects of this compound is the alteration of DNA methylation patterns in the germline. nih.govtandfonline.com DNA methylation is an epigenetic mark where a methyl group is added to a cytosine nucleotide, typically within a CpG dinucleotide, which can regulate gene expression without changing the underlying DNA sequence. tandfonline.com

Exposure to vinclozolin during embryonic development can induce permanent changes in the germline epigenome, leading to the appearance of differentially methylated regions (DMRs) in the sperm of subsequent generations. nih.govresearchgate.net These DMRs, or "epimutations," are found in the promoter regions of numerous genes and are inherited across generations (F1 to F4). nih.govtandfonline.com Studies have identified specific genes, such as the lysophospholipase (LPLase) gene, that show altered methylation in the sperm of vinclozolin-lineage animals. The process appears to be dynamic, with DMRs originating at various stages of germ cell development, from primordial germ cells to mature sperm. researchgate.net

These inherited alterations in DNA methylation are believed to be a molecular basis for the increased incidence of adult-onset diseases, including prostate and kidney disease, observed in the descendants of exposed animals. nih.govplos.org

Table of Compounds

MicroRNA Deregulation by this compound in Model Systems

This compound has been shown to disrupt the normal expression patterns of specific microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in regulating gene expression. oup.comnih.gov This deregulation can lead to a cascade of downstream effects, altering cellular processes like proliferation, differentiation, and apoptosis. oup.comnih.gov

In a study using mouse primordial germ cells (PGCs), prenatal exposure to this compound was found to deregulate specific miRNAs, including miR-23b and miR-21. nih.gov This led to an imbalance in the Lin28/let-7/Blimp1 pathway, a critical regulatory axis for PGC differentiation. nih.gov The effects on miRNA expression were observed to be transgenerational, persisting across three successive generations of males. nih.govcsic.es Specifically, the study noted a disruption in the expression of members of the let-7 family and miR-23b, which are known to regulate Blimp1, a key factor in PGC development. plos.org

Another investigation using the human neuroblastoma SH-SY5Y cell line as a model system demonstrated that exposure to this compound can downregulate miR-29b-3p. nih.gov This downregulation resulted in an increased expression of its target genes, ADAM12 and CDK6. nih.gov The perturbation of these genes may subsequently promote a pro-oncogenic response through the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov Research has also linked ancestral exposure to this compound in rats to alterations in sperm miRNAs in the F3 generation, with target genes of the affected miRNAs being related to apoptosis and nervous system development. oup.com

Table 1: Deregulation of microRNAs by this compound in Different Model Systems

Deregulated miRNA Change in Expression Model System Affected Pathway / Target Genes Reference
miR-23b Deregulated Mouse Primordial Germ Cells (PGCs) Lin28/let-7/Blimp1 pathway nih.govplos.org
miR-21 Deregulated Mouse Primordial Germ Cells (PGCs) Lin28/let-7/Blimp1 pathway nih.gov
let-7 family Deregulated Mouse Primordial Germ Cells (PGCs) Lin28/let-7/Blimp1 pathway plos.org

Histone Modification Dynamics in Response to this compound

This compound exposure can induce lasting changes in the epigenome, particularly through the alteration of histone modifications. nih.gov Histones are proteins that package DNA into chromatin, and modifications to them can alter gene expression without changing the DNA sequence itself. nih.gov

Studies have shown that this compound can cause transgenerational epigenetic effects by altering histone retention. frontiersin.org In one rodent study, in-utero exposure to this compound led to an increase in differential histone retention sites, specifically involving excess H3 retention, in the sperm of F3 generation male offspring. frontiersin.org This discovery points to a potential molecular mechanism for the environmentally induced transgenerational inheritance of disease phenotypes. frontiersin.org The epigenetic programming of the male germ line, potentially involving both DNA methylation and histone modifications, appears to be a key event following exposure during embryonic sex determination. nih.gov

Table 2: this compound-Induced Histone Modification Changes

Histone Modification Model System Key Finding Reference

Intracellular Signaling Pathway Perturbations by this compound (e.g., NF-κB, Nrf2)

This compound is known to interfere with key intracellular signaling pathways that regulate inflammation and cellular defense against oxidative stress, notably the NF-κB and Nrf2 pathways. mdpi.com

NF-κB Pathway The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. psu.edu Research demonstrates that this compound exposure can lead to the activation of this pathway. In studies on rats exposed in-utero, the subsequent development of prostatitis in adulthood was associated with a significant up-regulation of NF-κB activity. nih.gov This was characterized by an increased nuclear localization of the phospho-NF-κB p65 subunit. psu.edunih.gov Similarly, in a mouse model, chronic oral administration of this compound induced lung inflammation marked by a significant increase in IκB-α degradation and subsequent NF-κB nuclear translocation. mdpi.com Pathway-specific gene array analysis of prostate tissues from exposed animals revealed significant expression changes in 113 key genes involved in the inflammatory response, confirming the broad impact of NF-κB activation. psu.edu

Nrf2 Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 promotes the transcription of antioxidant enzymes. mdpi.com However, studies have consistently shown that this compound exposure deactivates or impairs the Nrf2 signaling pathway. In lung tissue of exposed mice, a significant decrease in the expression of Nrf2 and its downstream target, Heme oxygenase-1 (HO-1), was observed. mdpi.com This deactivation was also seen in kidney and cardiac tissues, where this compound exposure weakened the activity of antioxidant enzymes regulated by Nrf2, such as SOD, CAT, and GPx. nih.govmdpi.com This disruption of the Nrf2 pathway compromises the cell's ability to mount an effective antioxidant defense, contributing to the oxidative damage observed with this compound exposure. nih.gov

Table 3: Perturbation of Signaling Pathways by this compound

Pathway Model System Key Molecular Event Outcome Reference
NF-κB Rat Prostate Increased nuclear localization of phospho-NF-κB p65 Prostatitis, inflammation psu.edunih.gov
Mouse Lung Increased IκB-α degradation and NF-κB nuclear translocation Lung inflammation mdpi.com
Nrf2 Mouse Lung Decreased expression of Nrf2 and HO-1 Imbalance in antioxidant defense mdpi.com
Mouse Kidney Deactivation of Nrf2 signaling Weakened activity of antioxidant enzymes (NQO-1, HO-1, CAT, SOD) nih.govresearchgate.net

Oxidative Stress Induction and Cellular Apoptosis Pathways Mediated by this compound

A major mechanism of this compound's toxicity involves the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.comnih.gov This cellular stress can, in turn, trigger programmed cell death, or apoptosis. nih.gov

Oxidative Stress Induction Exposure to this compound has been shown to induce oxidative stress across various organs. In the lungs, it leads to an increase in lipid peroxidation and DNA damage, indicated by the activation of PARP, a marker for DNA damage. mdpi.com Studies on kidney tissue also show that this compound unbalances the oxidant-antioxidant equilibrium by increasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, while reducing the activities of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govresearchgate.net Similar findings of increased cardiac lipid peroxidation have been reported in rats exposed to the fungicide. mdpi.com This overproduction of ROS and impairment of the antioxidant system are central to the cellular damage caused by this compound. nih.gov

Cellular Apoptosis Pathways The oxidative stress induced by this compound is closely linked to the activation of apoptotic pathways, leading to controlled cell death. nih.gov Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways are affected. nih.govdntb.gov.ua In kidney tissue, this compound exposure led to an increased expression of pro-apoptotic factors including Fas, FasL, Bax, and the executioner Caspase 3. nih.govnih.gov Concurrently, it caused a decrease in the level of the anti-apoptotic factor Bcl-2. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins favors cell death. Similar effects were observed in cardiac tissue, where exposure resulted in an increase in apoptotic cells, a significant rise in caspase-3 and Bax expression, and a decrease in Bcl-2 expression. mdpi.com Furthermore, ancestral exposure to this compound has been linked to an increase in spermatogenic cell apoptosis in subsequent generations. oup.com

Table 4: Modulation of Apoptotic Factors by this compound

Apoptotic Factor Role Change in Expression Model System/Tissue Reference
Fas Pro-apoptotic (Extrinsic Pathway) Increased Mouse Kidney nih.govnih.gov
FasL Pro-apoptotic (Extrinsic Pathway) Increased Mouse Kidney nih.govnih.gov
Bax Pro-apoptotic (Intrinsic Pathway) Increased Mouse Kidney, Rat Heart nih.govmdpi.comnih.gov
Caspase 3 Pro-apoptotic (Executioner) Increased Mouse Kidney, Rat Heart nih.govmdpi.comnih.gov
Bcl-2 Anti-apoptotic Decreased Mouse Kidney, Rat Heart nih.govmdpi.comnih.gov

| Cyt c | Pro-apoptotic (Intrinsic Pathway) | Increased | Mouse Kidney | nih.gov |

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
17α-ethynylestradiol
Atrazine
Cypermethrin
Diethyl phthalate
Malondialdehyde (MDA)
N-ethyl-N-nitrosourea
Perfluorooctanesulfonic acid
Testosterone

Enantioselective Environmental Fate and Transformation of Vinclozolin

Enantioselective Degradation Pathways of (S)-Vinclozolin in Environmental Matrices

The degradation of this compound in the environment proceeds through both abiotic and biotic pathways, with the rate and products of transformation often differing from its (R)-enantiomer.

Abiotic Transformation Kinetics and Products of this compound (Photolysis, Hydrolysis)

Abiotic processes, such as photolysis and hydrolysis, contribute to the transformation of vinclozolin (B1683831), although these processes are generally not enantioselective in an achiral environment. scispace.com However, the stability of vinclozolin is highly dependent on pH. Hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions. sfu.ca For instance, the hydrolysis half-life of racemic vinclozolin can range from 541 hours at pH 4.3 to as short as 0.62 hours at pH 8.3. nih.gov

Photodegradation also plays a role in the breakdown of vinclozolin. In sterile aqueous buffer solutions at pH 5 and on soil surfaces, vinclozolin has been shown to photodegrade with half-lives of 15.9 and 18.1 days, respectively. epa.gov In contrast, the half-lives in dark controls were significantly longer at 38.1 and 37.2 days, indicating that light accelerates the degradation process. epa.gov The primary degradation products from hydrolysis include 2-[(3,5-dichlorophenyl)carbamoyl]oxy-2-methyl-3-butenoic acid (Metabolite M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (Metabolite M2). sfu.caresearchgate.net Another significant degradation product is 3,5-dichloroaniline (B42879) (3,5-DCA). sfu.cajmb.or.kr

Transformation ProcessMatrixConditionHalf-Life
HydrolysisWaterpH 4.3541 hours
HydrolysisWaterpH 8.30.62 hours
PhotolysisAqueous BufferpH 515.9 days
PhotolysisSoil-18.1 days
Dark ControlAqueous Buffer-38.1 days
Dark ControlSoil-37.2 days

This table presents data for racemic vinclozolin as specific data for the (S)-enantiomer's abiotic transformation is limited. Abiotic processes in achiral environments are generally not enantioselective.

Stereoselective Biotransformation of this compound by Environmental Microorganisms

Microbial activity is a primary driver of vinclozolin degradation in the environment and is often enantioselective. scispace.com Studies have shown that the degradation rates of the two enantiomers can differ in soil. For example, in one study, the (S)-(-)-enantiomer of a similar chiral pesticide degraded significantly faster (half-life of 4.4 days) than the (R)-(+)-enantiomer (half-life of 8.7 days). scispace.comsemanticscholar.org This preferential degradation of one enantiomer can lead to an enrichment of the other in the environment. researchgate.net

Various microorganisms have been identified that can degrade vinclozolin. For instance, a Rhodococcus sp. strain T1-1, isolated from pesticide-polluted soil, was capable of degrading 90% of vinclozolin (at an initial concentration of 200 µg/ml) within 7 days. jmb.or.krnih.gov The fungus Cunninghamella elegans has also been shown to transform vinclozolin, primarily acting on the oxazolidine-2,4-dione part of the molecule. acs.org While these studies demonstrate the microbial breakdown of the racemic mixture, the specific preference for the (S)-enantiomer can vary depending on the microbial species and environmental conditions. mdpi.com

Persistence and Half-Life of this compound and its Enantiomers in Different Environmental Compartments (e.g., Soil, Water)

The persistence of vinclozolin in the environment is influenced by factors such as soil type, pH, and microbial activity. nih.gov In terrestrial field dissipation studies, the half-life of parent vinclozolin ranged from 34 to 94 days. wikipedia.orgepa.gov However, when considering the total residues, which include its persistent metabolites, the half-life can extend from 179 to over 1000 days. epa.gov

The degradation of vinclozolin enantiomers in soil generally follows first-order kinetics. nih.gov The persistence of vinclozolin is notably affected by soil pH, with degradation being approximately eight times faster in basic soils compared to neutral or acidic soils. nih.gov In one study, preferential degradation of the (-)-enantiomer was observed in one specific soil type, while no significant enantioselectivity was seen in others. nih.gov This highlights the site-specific nature of enantioselective degradation.

EnantiomerSoil ConditionHalf-Life (t1/2)Reference
(S)-(-)-dichlorpropMoist Soil4.4 days scispace.comsemanticscholar.org
(R)-(+)-dichlorpropMoist Soil8.7 days scispace.comsemanticscholar.org
Racemic VinclozolinAerobic Soil34 to 94 days wikipedia.orgepa.gov
Total ResiduesTerrestrial Field179 to >1000 days epa.gov

Note: Data for dichlorprop, a structurally different chiral pesticide, is included to illustrate potential enantioselective degradation rates in soil, as specific half-life data for this compound is limited.

Sorption, Leaching, and Mobility Characteristics of this compound in Geologic and Hydrologic Systems

The movement of this compound in the environment is governed by its sorption to soil and sediment, which in turn affects its potential for leaching into groundwater. The sorption of pesticides is influenced by soil properties, particularly organic matter content. researchgate.net Vinclozolin has Koc values ranging from 100 to 735, suggesting it may adsorb to suspended solids and sediment. nih.gov

Studies on the leaching of aged vinclozolin residues in soil columns showed that a small percentage (3.2% to 9.9%) of the applied radioactivity was recovered in the leachate. epa.gov Initially, the parent vinclozolin was the main compound detected, but its metabolite B became the primary compound in the leachate after the first week. epa.gov This indicates that while the parent compound may have limited mobility, its degradation products can be more mobile. epa.govepa.gov Residues are likely to be most mobile in sandy soils with low organic matter. epa.gov Preferential flow through macropores in structured soils, such as clay, can also lead to greater leaching than might be expected based on sorption coefficients alone. cambridge.org

Formation, Speciation, and Environmental Behavior of Stereoisomeric Metabolites of Vinclozolin

The degradation of vinclozolin leads to the formation of several metabolites, some of which are also chiral and may exhibit their own distinct environmental behaviors. The principal degradation products of vinclozolin include metabolites B, E, and S, as well as 3,5-dichloroaniline (3,5-DCA). epa.govepa.gov

Metabolite B (N-(3,5-dichlorophenyl)carbamic acid, 1-(carboxy-1-methyl)-2-propenyl ester) is a common product of hydrolysis, soil metabolism, and photolysis. epa.govepa.gov It is considered to be mobile to relatively mobile in soil. epa.gov Metabolite E (N-(3,5-dichlorophenyl)-2-hydroxy-2-methyl-3-butenoic acid amide) and Metabolite S (1-(3,5-dichlorophenyl)-5-methyl-2,4-oxazolidinedione) are also formed. epa.gov

A significant terminal metabolite is 3,5-dichloroaniline (3,5-DCA), which is formed from the degradation of both the parent vinclozolin and its other metabolites. jmb.or.krepa.gov 3,5-DCA is more persistent than the parent compound and is resistant to further degradation. jmb.or.krnih.govepa.gov This persistence, combined with its mobility, means that residues originating from vinclozolin application can accumulate in the environment. epa.gov It is important to note that at least two of vinclozolin's metabolites are known to be responsible for much of its antiandrogenic activity. wikipedia.orgepa.gov

Advanced Analytical Methodologies for S Vinclozolin Research

Chiral Chromatography Techniques for (S)-Vinclozolin Enantiomeric Separation

Chiral chromatography is a cornerstone for separating the enantiomers of vinclozolin (B1683831), allowing for the investigation of their individual properties. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied for this purpose. nih.gov

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantiomeric separation of vinclozolin. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their excellent chiral recognition capabilities. oup.commz-at.de

Research has demonstrated the successful separation of vinclozolin enantiomers using various polysaccharide-based CSPs. nih.govoup.com For instance, Chiralpak IA, IB, and AZ-H columns have achieved complete resolution of vinclozolin enantiomers under normal phase conditions. nih.gov The elution order on these columns was consistently (+)/(-). nih.gov The composition of the mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol, plays a crucial role in achieving optimal separation. oup.comconicet.gov.ar

The influence of column temperature on the separation has also been investigated. While lower temperatures can increase the separation factor for vinclozolin, they may also lead to peak broadening, ultimately resulting in a better separation at higher temperatures. oup.com The direct separation of enantiomers using HPLC with CSPs is a preferred method due to its speed and suitability for both analytical and preparative scale separations. oup.com

Table 1: HPLC Conditions for Vinclozolin Enantiomeric Separation

Parameter Conditions Reference
Chiral Stationary Phases Chiralpak IA, Chiralpak IB, Chiralpak AZ-H, Cellulose triphenylcarbamate nih.govoup.com
Mobile Phase n-hexane/isopropanol oup.com
Detection Circular Dichroism (CD) Detector oup.com

Gas chromatography (GC) with chiral stationary phases (CSPs) offers another powerful approach for the enantiomeric analysis of vinclozolin. greyhoundchrom.comictsl.net Derivatized cyclodextrins are commonly used as chiral selectors in GC capillary columns. gcms.cz These phases have significantly broadened the scope of GC for enantiomer separations. greyhoundchrom.com

While direct GC analysis of some chiral compounds is possible, for others, derivatization may be necessary to enhance enantioselectivity. ictsl.net The choice of the specific chiral stationary phase is critical, and it is not always possible to predict which phase will provide the best separation for a given compound. chemcoplus.co.jp Despite the complexities, GC with chiral columns has proven effective for the separation of a wide range of chiral compounds, including pesticides like vinclozolin. greyhoundchrom.comchromatographyonline.com One-dimensional GC with a chiral stationary phase can sometimes have limitations in complex matrices, a challenge that can be addressed by using two-dimensional GC systems. vup.sk

Capillary Electrophoresis (CE) for Enantioseparation of Vinclozolin

Capillary electrophoresis (CE) has emerged as a highly efficient technique for the enantioseparation of vinclozolin. mdpi.comcsic.es This method offers advantages such as high resolution, cost-effectiveness, and simplicity. scispace.com The most common mode used for chiral separations in CE is electrokinetic chromatography (EKC), where a chiral selector is added to the separation medium. mdpi.com

For vinclozolin, cyclodextrins (CDs) have been extensively used as chiral selectors. csic.es Specifically, γ-cyclodextrin (γ-CD) in combination with sodium dodecyl sulfate (B86663) (SDS) has been shown to provide excellent enantioseparation. mdpi.comscispace.comacs.org The optimal conditions often involve a phosphate-borate buffer at a specific pH. csic.esacs.org Under optimized conditions, a resolution (Rs) of approximately 2.1 for racemic vinclozolin has been achieved. acs.org

CE has been successfully applied to determine the enantiomeric ratio of vinclozolin in real-world samples, such as wine. mdpi.comscispace.comacs.org In one study, the peak area ratio of (+)- and (–)-vinclozolin in wine was found to be 2:3, indicating that the degradation rate of the (+)-enantiomer was faster. scispace.comacs.org

Table 2: Optimized CE Conditions for Vinclozolin Enantioseparation

Parameter Condition Reference
Chiral Selector 50 mM γ-cyclodextrin csic.esacs.org
Buffer 20 mM phosphate−5 mM borate (B1201080) buffer (pH 8.5) csic.esacs.org
Surfactant 100 mM sodium dodecyl sulfate (SDS) csic.esacs.org
Voltage 20 kV acs.org
Temperature 20 °C acs.org
Detection 203 nm acs.org

Mass Spectrometry Approaches for Elucidating this compound Metabolites and Transformation Products

Mass spectrometry (MS), often coupled with chromatographic techniques like HPLC or GC, is an indispensable tool for identifying and characterizing the metabolites and transformation products of vinclozolin. sfu.canih.govresearchgate.net

Studies have identified several degradation products of vinclozolin through hydrolysis, including 2-[(3,5-dichlorophenyl)carbamoyl]oxy-2-methyl-3-butenoic acid (M1), 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), and 3,5-dichloroaniline (B42879) (M3). sfu.ca The identities of these compounds have been confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS) and solid probe mass spectrometry. sfu.ca

In vivo metabolic studies in rats have revealed a more complex metabolic profile. researchgate.netinchem.org Vinclozolin is extensively metabolized, with numerous phase-I and phase-II metabolites excreted in urine and feces. inchem.org One of the major metabolites identified is N-(3,5-dichlorophenyl)-2-methyl-2,3,4-trihydroxybutanoic acid amide, also referred to as metabolite F. inchem.orgepa.gov Other identified metabolites include dihydroxylated derivatives of vinclozolin (M4), M1 (M6), and M2 (M5). researchgate.net The characterization of these metabolites often involves HPLC coupled with a mass spectrometer, sometimes using an ion trap mass spectrometer. researchgate.netoup.com Furthermore, bisulfite conversion of DNA followed by mass spectrometry has been used to investigate epigenetic changes, such as altered DNA methylation patterns in sperm, induced by vinclozolin exposure. plos.org

Quantification Methodologies for this compound in Complex Environmental and Biological Samples

The quantification of this compound in complex matrices such as soil, water, and biological tissues is crucial for understanding its environmental fate and toxicological effects. Various analytical methods have been developed for this purpose, often involving a sample extraction step followed by chromatographic analysis.

For soil samples, accelerated solvent extraction followed by HPLC has been used for the residual analysis of vinclozolin enantiomers. nih.gov This method has shown good recoveries, ranging from 85.7% to 105.7%, with a limit of detection (LOD) of 0.013 µg/g. nih.gov Another approach for soil analysis involves ultrasonic extraction coupled with solid-phase microextraction (SPME) and subsequent GC-MS analysis, achieving detection limits of 2–13 ng/g. researchgate.net

In water samples, a sensitive method using hollow-fiber liquid-phase microextraction (LPME) followed by GC with electron-capture detection has been developed. nih.gov This technique allows for the quantification of vinclozolin at levels from 0.010 to 50 µg/L, with a detection limit of 0.001 µg/L. nih.gov For biological samples like human urine, a method based on solid-phase extraction (SPE) and HPLC with UV detection has been established for the simultaneous determination of vinclozolin and other fungicides. researchgate.net In rat serum and tissues, vinclozolin and its metabolites have been analyzed by HPLC coupled with a diode array detector and a mass spectrometer. nih.govoup.com Methods have also been developed for determining residual vinclozolin in honey and bee larvae using solvent extraction or solid-phase extraction followed by GC with electron-capture and mass spectrometric detection. nih.gov

Table 3: Quantification Methods for Vinclozolin in Various Samples

Sample Matrix Extraction Method Analytical Technique Limit of Detection (LOD) Reference
Soil Accelerated Solvent Extraction HPLC 0.013 µg/g nih.gov
Soil Ultrasonic Extraction/SPME GC-MS 2–13 ng/g researchgate.net
Water Hollow-fiber LPME GC-ECD 0.001 µg/L nih.gov
Human Urine Solid-Phase Extraction (C18) HPLC-UV 50 ng/mL researchgate.net
Honey & Bee Larvae Solvent or Solid-Phase Extraction GC-ECD/MS Not Specified nih.gov

Comparative Biological Activities and Enantioselectivity of Vinclozolin Stereoisomers in Model Organisms

Differential Androgen Receptor Binding Affinities of (S)-Vinclozolin vs. (R)-Vinclozolin

Vinclozolin (B1683831), a dicarboximide fungicide, and its metabolites are recognized as endocrine disruptors due to their ability to act as competitive antagonists at the androgen receptor (AR). epa.govwikipedia.org While vinclozolin itself demonstrates a relatively weak binding affinity to the AR, its metabolites, M1 and M2, are primarily responsible for its antiandrogenic activity. epa.govwikipedia.org

Computational studies have been employed to evaluate the binding affinities of vinclozolin stereoisomers to the androgen receptors of different species, including humans, rats, and zebrafish. nih.gov For the human androgen receptor, this compound and (R)-vinclozolin exhibit intermediate affinities. nih.gov Specifically, in one study, this compound showed a slightly higher binding affinity than (R)-vinclozolin. nih.gov Their metabolites, however, demonstrate significantly higher affinities. nih.gov

In contrast, the binding affinities of this compound and (R)-vinclozolin to the rat androgen receptor are comparatively low. nih.gov It is the metabolites of vinclozolin that show a stronger interaction with the rat AR, thereby eliciting antiandrogenic effects. nih.gov The differential binding affinities of the enantiomers and their metabolites underscore the stereospecific nature of their interaction with the androgen receptor.

Androgen Receptor Binding Affinities of Vinclozolin Stereoisomers and Metabolites
CompoundReceptorRelative Binding Affinity
This compoundHuman ARIntermediate
(R)-VinclozolinHuman ARIntermediate
This compoundRat ARLow
(R)-VinclozolinRat ARLow
Metabolite M1Rat and Human ARHigh
Metabolite M2Rat and Human ARHigher than M1

Stereoselective Endocrine Disrupting Potentials of Vinclozolin Enantiomers in In Vitro and In Vivo Model Systems

The endocrine-disrupting potential of vinclozolin is not only compound-specific but also stereoselective. researchgate.nettaylorandfrancis.com In vitro studies using reporter gene assays have demonstrated that the S-enantiomers of some chiral pesticides possess greater hormonal effects than their R-enantiomer counterparts. researchgate.net This enantioselectivity is a critical factor in assessing the true environmental and health risks of such chiral compounds. acs.org

In vivo studies on vinclozolin have consistently shown its antiandrogenic effects, leading to developmental and reproductive abnormalities. researchgate.netnih.gov While many studies have focused on the racemic mixture of vinclozolin, the differential effects of its enantiomers are an area of growing research. The stereoselective nature of these effects is often attributed to the specific fit of each enantiomer to the receptor molecule, a concept fundamental to pharmacology and toxicology. wrc.org.za

The metabolic activation of vinclozolin into its more potent antiandrogenic metabolites, M1 and M2, is a key aspect of its endocrine-disrupting activity. nih.gov The stereochemistry of the parent compound can influence the rate and pathway of metabolism, potentially leading to different concentrations of the active metabolites from each enantiomer. This highlights the importance of considering enantioselectivity in both the parent compound and its metabolic products when evaluating endocrine-disrupting potentials.

Enantiomer-Specific Effects on Reproductive System Development and Function in Animal Models (e.g., Rodents, Fish)

Exposure to vinclozolin during critical periods of development has been shown to have lasting effects on the reproductive systems of various animal models, including rodents and fish. researchgate.netepa.govepa.govresearchgate.net These effects are often a direct consequence of the antiandrogenic activity of vinclozolin and its metabolites.

Reproductive System Development Alterations (e.g., Gonadal Differentiation, Organ Malformations)

In rodents, in utero exposure to vinclozolin can lead to a range of reproductive malformations in male offspring. nih.gov These include effects on gonadal differentiation and the development of androgen-dependent tissues. researchgate.netnih.gov Studies have shown that vinclozolin exposure during embryonic development can result in abnormalities in the prostate, kidneys, and testes. nih.govnih.gov

In fish, vinclozolin exposure has been linked to alterations in secondary sexual characteristics and gonadal development. epa.gov For instance, in fathead minnows, exposure to vinclozolin resulted in a significant decrease in the gonadosomatic index in females, indicating an impact on ovarian development. epa.gov Furthermore, vinclozolin has been shown to block the expression of male secondary sexual characteristics induced by other androgens, providing clear evidence of its antiandrogenic activity in fish. epa.gov

Spermatogenesis and Oogenesis Perturbations

Vinclozolin exposure has been demonstrated to disrupt both spermatogenesis in males and oogenesis in females. In male rats, transient exposure to vinclozolin during embryonic development led to a decrease in spermatogenic capacity in adulthood, characterized by increased germ cell apoptosis. nih.govwsu.edu This resulted in reduced sperm motility and concentration in adult animals. nih.gov

In female fish, vinclozolin exposure has been associated with retarded maturation of oocytes, leading to a higher prevalence of primary oocytes and smaller oocyte size. epa.gov While direct studies on the stereospecific effects of vinclozolin enantiomers on oogenesis are less common, the known endocrine-disrupting activity of the compound suggests a potential for such enantiomer-specific effects.

Summary of Vinclozolin-Induced Reproductive Effects in Animal Models
Animal ModelReproductive EffectKey FindingsCitations
Rats (Male)SpermatogenesisIncreased germ cell apoptosis, reduced sperm motility and concentration. nih.gov, wsu.edu
Fish (Female)OogenesisRetarded oocyte maturation, smaller oocyte size. epa.gov
Rats (Male)Reproductive Organ DevelopmentProstate and kidney abnormalities, testicular abnormalities. nih.gov, nih.gov
Fish (Male)Secondary Sex CharacteristicsBlocked expression of androgen-induced characteristics. epa.gov

Transgenerational Inheritance of Phenotypes Mediated by Vinclozolin Enantiomers

One of the most significant findings related to vinclozolin exposure is the induction of epigenetic transgenerational inheritance of disease and phenotypic variation. researchgate.net This means that exposure of a gestating female (F0 generation) to vinclozolin can lead to health problems in subsequent generations (F1, F2, and F3) that were not directly exposed to the chemical. researchgate.netnih.gov

In rats, ancestral exposure to vinclozolin has been linked to a transgenerational increase in testis disease, prostate disease, kidney disease, and tumor development. nih.gov These transgenerational effects are believed to be mediated through epigenetic modifications, such as changes in DNA methylation, in the germline. researchgate.net While much of the research has been conducted with the racemic mixture of vinclozolin, the potential for enantiomer-specific epigenetic modifications exists and warrants further investigation. The transgenerational effects on spermatogenesis include increased spermatogenic cell apoptosis and decreased sperm number and motility in the F1 through F4 generations. nih.gov

Comparative Analysis of Metabolic Pathways for this compound and its Enantiomer in Biological Systems

The metabolism of vinclozolin is a critical factor in its toxicity, as it leads to the formation of the more potent antiandrogenic metabolites, M1 and M2. epa.govresearchgate.net In vivo and in vitro studies in rats have identified the major metabolic pathways of vinclozolin. researchgate.net

The primary metabolites are formed through the hydrolysis of the parent compound. researchgate.net Further metabolism involves the dihydroxylation of these initial metabolites. researchgate.net For example, a major metabolite identified in rat liver slices and in vivo is 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (M5), which is formed by the dihydroxylation of the M2 metabolite. researchgate.net Other identified metabolites include a dihydroxylated form of vinclozolin (M4) and a dihydroxylated metabolite of M1 (M6). researchgate.net These hydroxylated metabolites can then undergo conjugation, such as with glucuronic acid. researchgate.net

Given that enzymatic processes are often stereoselective, it is highly probable that the metabolism of this compound and (R)-vinclozolin proceeds at different rates and potentially through different minor pathways. wrc.org.za This enantioselective metabolism could lead to different pharmacokinetic profiles for each enantiomer, resulting in varying concentrations of the active metabolites M1 and M2 in target tissues. This, in turn, could explain the observed stereoselective toxicity and endocrine-disrupting effects.

Effects of this compound on Neuroendocrine Axis and Associated Behavioral Changes in Model Organisms

Vinclozolin is a chiral dicarboximide fungicide that exists as a racemic mixture of (S)- and (R)-enantiomers. Its role as a neuroendocrine disruptor is well-documented, primarily through its antiandrogenic activity. wikipedia.orghormones.gr The biological effects of vinclozolin are complex, as the parent compound is metabolized into more active and potent compounds, which are themselves chiral. nih.govnih.gov The primary mechanism of action involves competitive antagonism of the androgen receptor (AR), which is critical for the normal function of the neuroendocrine system, particularly the Hypothalamic-Pituitary-Gonadal (HPG) axis. wikipedia.orgepa.gov While most research has been conducted using the racemic mixture, computational studies and some in vitro work have begun to elucidate the enantioselectivity of vinclozolin and its metabolites, revealing differences in their biological activities.

The antiandrogenic effects of vinclozolin are largely attributed to its primary metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide), which are more effective at binding to and antagonizing the androgen receptor than vinclozolin itself. nih.govnih.govnih.gov Although vinclozolin itself demonstrates a relatively weak binding affinity for the AR, its metabolites are significantly more potent. wikipedia.orgnih.gov

Computational modeling has been employed to compare the binding affinities of the individual (S)- and (R)-enantiomers of vinclozolin to the androgen receptors of different species. These in silico studies provide insight into the potential for enantioselective interactions at the molecular level, which is the initiating event for neuroendocrine disruption. For the human androgen receptor, this compound shows a slightly more favorable binding energy than (R)-vinclozolin. scispace.commedicinacomplementar.com.br In contrast, for the rat and zebrafish AR, the parent enantiomers show relatively low and similar binding affinities compared to their metabolites and endogenous hormones like testosterone. scispace.commedicinacomplementar.com.br

Table 1: Comparative Binding Affinities of Vinclozolin Enantiomers to Androgen Receptors (AR) in Different Species (In Silico Data)

CompoundSpeciesBinding Energy (kcal/mol)Reference
This compoundHuman-9.87 scispace.commedicinacomplementar.com.br
(R)-VinclozolinHuman-9.61 scispace.commedicinacomplementar.com.br
This compoundRat-8.22 scispace.commedicinacomplementar.com.br
(R)-VinclozolinRat-8.18 scispace.commedicinacomplementar.com.br
This compoundZebrafish-8.73 medicinacomplementar.com.br
(R)-VinclozolinZebrafish-9.12 medicinacomplementar.com.br
Testosterone (for comparison)Rat-10.40 scispace.commedicinacomplementar.com.br

While the in silico data suggests a basis for enantioselectivity, most in vivo studies investigating the effects on the neuroendocrine axis and behavior have utilized racemic vinclozolin. These studies demonstrate that vinclozolin acts as a neuroendocrine disruptor, affecting behaviors linked to locomotion, anxiety, and cognition. wikipedia.org Exposure to racemic vinclozolin has been shown to disrupt the HPG axis at multiple levels. In rabbits, prenatal exposure led to a decrease in the number of neurons immunoreactive for gonadotropin-releasing hormone (ir-GnRH), suggesting a disruption in the transport or release of the GnRH decapeptide. nih.gov In adult male rats, short-term exposure to racemic vinclozolin altered the expression of estrogen and androgen receptors in the hypothalamus and other brain areas, increased serum luteinizing hormone (LH), and affected the expression of the GnRH receptor in the pituitary. researchgate.net

Associated behavioral changes are a direct consequence of these neuroendocrine disruptions. In rats, perinatal exposure to racemic vinclozolin can alter androgen-dependent behaviors, such as reducing male-typical juvenile play behavior to levels observed in females. researchgate.net Ancestral exposure to vinclozolin has also been linked to transgenerational behavioral deficits, including decreased preference for social novelty and altered anxiety levels in subsequent generations. In fish, exposure to racemic vinclozolin has been shown to significantly reduce the time male guppies allocate to courtship behavior and impair reproductive success, an effect mediated through the male. It is important to note that because these studies used the racemic mixture, the specific contributions of the (S)-enantiomer to these observed neuroendocrine and behavioral outcomes cannot be definitively separated from those of the (R)-enantiomer or their respective metabolites.

Table 2: Summary of Neuroendocrine and Behavioral Effects of Racemic Vinclozolin in Model Organisms

Model OrganismObserved Neuroendocrine EffectsObserved Behavioral EffectsReference
RatAltered expression of AR and ERs in hypothalamus and pituitary; increased serum LH. researchgate.net Transgenerational epigenetic alterations.Decreased androgen-dependent play behavior; altered anxiety; decreased preference for social novelty. researchgate.net researchgate.netresearchgate.net
RabbitReduced number of GnRH-immunoreactive neurons in the hypothalamus. nih.govLack of sexual interest in females and failure to ejaculate in males exposed in utero or during infancy. wikipedia.org wikipedia.orgnih.gov
Fish (Guppy)Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) axis. epa.govReduced time allocated to courtship behavior; reduced fertility mediated through males. epa.gov
BirdsInhibited androgen receptor binding and gene expression. wikipedia.orgReduced egg laying, fertility rate, and successful hatches. wikipedia.org wikipedia.org

Ecological and Environmental Impact Mechanisms of S Vinclozolin on Non Target Species

Mechanistic Basis of Impact on Aquatic Organisms and Ecosystems

(S)-Vinclozolin, an endocrine-disrupting fungicide, exerts its influence on aquatic organisms through several key mechanistic pathways. The primary mechanism of action is through its antiandrogenic activity, where it and its metabolites act as competitive antagonists to the androgen receptor. epa.govnih.gov This interference with the endocrine system disrupts normal hormonal function, leading to a cascade of adverse effects on development, reproduction, and behavior in a range of aquatic species.

In fish, exposure to vinclozolin (B1683831) has been shown to significantly reduce male sperm count and the intensity of sexual display behavior. researchgate.net This is a direct consequence of the compound's antiandrogenic properties, which interfere with the normal hormonal signaling required for spermatogenesis and the development of secondary sexual characteristics. researchgate.net Studies on the guppy (Poecilia reticulata) have demonstrated that the adverse reproductive effects are mediated through the male, leading to reduced fertility, as measured by the size of the female's first clutch. researchgate.net

For amphibians, such as the South African clawed frog (Xenopus laevis), vinclozolin's antiandrogenic action disrupts androgen-controlled mate-calling behavior. nih.gov Exposure to environmentally relevant concentrations has been shown to reduce calling activity and alter the composition of vocalizations, leading to a decrease in calls associated with a sexually aroused state and an increase in those indicating a sexually unaroused state. nih.gov This disruption of reproductive behavior can significantly reduce mating success. nih.gov

In aquatic invertebrates, the mechanistic impact of vinclozolin extends beyond endocrine disruption to include genotoxicity. In the freshwater benthic invertebrate Chironomus riparius, vinclozolin exposure has been shown to cause DNA damage. nih.gov The mechanism involves the induction of DNA strand breaks, and at lower concentrations, an activation of cellular repair mechanisms, as indicated by the induction of transcripts for genes involved in DNA repair. nih.gov However, at higher concentrations, the expression of these repair genes is downregulated, suggesting a failure of the cellular repair mechanism and leading to increased DNA damage. nih.gov Furthermore, in crustaceans like Daphnia magna, vinclozolin has been observed to modulate the sex ratio of neonates, indicating a direct impact on developmental pathways. nih.gov

Chronic exposure to vinclozolin can also lead to dysbiosis of the gut microbiota in aquatic reptiles. In the soft-shelled turtle (Pelodiscus sinensis), long-term exposure significantly altered the composition of the gut microbiota, with a decrease in the abundance of Firmicutes and an increase in Proteobacteria at high concentrations. nih.gov This shift in microbial community structure was also associated with predicted changes in gene functions related to amino acid and energy metabolism, potentially linking gut microbiota disruption to changes in hepatic metabolites. nih.gov

The following table summarizes the mechanistic effects of this compound on various aquatic organisms based on research findings.

Organism GroupMechanistic PathwayObserved Effects
Fish (Poecilia reticulata)Antiandrogenic activityReduced sperm count, decreased intensity of sexual display, reduced fertility. researchgate.net
Amphibians (Xenopus laevis)Antiandrogenic activityReduced mate-calling activity, altered vocalization composition. nih.gov
Aquatic Invertebrates (Chironomus riparius)GenotoxicityDNA strand breaks, modulation of DNA repair gene expression. nih.gov
Aquatic Invertebrates (Daphnia magna)Endocrine disruptionAltered sex ratio of neonates. nih.gov
Aquatic Reptiles (Pelodiscus sinensis)Gut microbiota dysbiosisAltered gut microbial composition, changes in predicted gene functions. nih.gov

Effects on Terrestrial Non-Target Organisms (e.g., Birds, Mammals, Invertebrates): Mechanistic Pathways

In terrestrial ecosystems, this compound and its metabolites primarily exert their effects through antiandrogenic mechanisms, impacting the reproductive and developmental physiology of various non-target species. While acute toxicity may be low for some groups, chronic exposure can lead to significant adverse outcomes.

For mammals, the principal toxic effects of vinclozolin are linked to its antiandrogenic activity, acting as a competitive antagonist at the androgen receptor. epa.gov While vinclozolin itself binds weakly, its metabolites are potent antagonists. epa.govnih.gov This disruption of androgen signaling is most dramatic during developmental stages, leading to reproductive effects. epa.gov In rats, perinatal exposure can inhibit morphological sex differentiation, resulting in malformations such as hypospadias, ectopic testes, and atrophic seminal vesicles and prostate glands in males. nih.gov Furthermore, exposure to vinclozolin has been linked to an increase in oxidative stress in the testis, leading to DNA damage and altered sperm mobility and velocity. nih.gov Beyond the reproductive system, chronic exposure in mice has been shown to induce histological alterations, inflammation, oxidative stress, and apoptosis in the lungs. nih.govmdpi.com

In avian species, there is also concern regarding chronic adverse reproductive effects resulting from exposure to vinclozolin. epa.gov Testicular effects have been reported in birds, consistent with the antiandrogenic mode of action observed in mammals. epa.gov Studies in Japanese quail have shown that embryonic exposure to vinclozolin can impair male sexual behavior in adulthood. pops.int

The impact of this compound on terrestrial invertebrates is less well-documented in comparison to vertebrates. However, given the conserved nature of many biological pathways, it is plausible that the antiandrogenic and other toxic mechanisms could affect susceptible invertebrate species.

The following table details the mechanistic pathways and effects of this compound on terrestrial non-target organisms.

Organism GroupMechanistic PathwayObserved Effects
Mammals (Rats, Mice)Antiandrogenic activity, Oxidative stressInhibition of male sex differentiation, reproductive malformations, testicular damage, decreased sperm quality, lung damage (inflammation, apoptosis). nih.govepa.govnih.govmdpi.com
Birds (Japanese Quail)Antiandrogenic activityImpaired male sexual behavior, testicular effects. epa.govpops.int

Influence of this compound on Microbial Community Dynamics and Function in Environmental Media

This compound and its degradation products can significantly influence the dynamics and functions of microbial communities in soil. The introduction of this fungicide can lead to shifts in the abundance of different microbial groups and affect key biogeochemical processes.

Studies have shown that the application of vinclozolin can adversely affect the populations of bacteria, fungi, and actinomycetes in soil over time. nih.gov Specifically, a decrease in the abundance of actinomycetes and mycelial fungi has been observed following its use. nih.gov This alteration of the microbial community structure can have cascading effects on soil health and nutrient cycling.

One of the key functional impacts of vinclozolin on soil microbes is the inhibition of important nitrogen cycling processes. Research has demonstrated that vinclozolin can inhibit urea hydrolysis, a critical step in the conversion of urea-based fertilizers to plant-available nitrogen. nih.gov Furthermore, an enhancement of nitrification has been noted in some studies, which could potentially lead to an imbalance in the nitrogen cycle. nih.gov

The degradation of vinclozolin in the environment is primarily mediated by microbial activity. epa.gov Several bacterial strains have been isolated that can utilize vinclozolin as a source of carbon and energy, including species from the genera Pseudomonas and Bacillus. nih.gov Additionally, Rhodococcus sp. T1-1 has been identified as capable of degrading both vinclozolin and its more toxic and persistent metabolite, 3,5-dichloroaniline (B42879). nih.gov The degradation can proceed through different pathways, leading to the formation of various intermediate metabolites before eventual mineralization. acs.org The persistence of vinclozolin and its metabolites in soil is influenced by factors such as soil pH, with faster degradation observed in basic soils. nih.gov

The following table summarizes the influence of this compound on soil microbial communities and their functions.

Microbial Group/ProcessInfluence of this compoundKey Findings
Bacteria Altered abundance, degradationDecrease in overall bacterial populations observed in some studies. nih.gov Specific genera like Pseudomonas, Bacillus, and Rhodococcus are capable of degrading vinclozolin. nih.govnih.gov
Fungi Decreased abundanceApplication of vinclozolin can lead to a reduction in the population of mycelial fungi. nih.gov
Actinomycetes Decreased abundanceA decrease in the abundance of actinomycetes has been reported following vinclozolin application. nih.gov
Nitrogen Cycling Inhibition of urea hydrolysis, enhancement of nitrificationVinclozolin can inhibit the enzymatic breakdown of urea and has been observed to enhance the process of nitrification. nih.govnih.gov

Computational and Modeling Approaches in S Vinclozolin Research

Molecular Docking and Dynamics Simulations of (S)-Vinclozolin with Biological Targets

Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a small molecule, such as this compound or its metabolites, and a biological macromolecule, typically a protein receptor. researchgate.netfrontiersin.org These techniques provide detailed insights into the binding affinity, orientation, and stability of the ligand-receptor complex at an atomic level. mdpi.com

Molecular Docking:

Molecular docking studies have been instrumental in elucidating the endocrine-disrupting properties of this compound. Research has shown that while vinclozolin (B1683831) itself may exhibit a weaker binding affinity for the androgen receptor (AR), its metabolites, M1 and M2, are potent antagonists. wikipedia.orglilab-ecust.cn Computational studies have corroborated these findings, demonstrating that metabolites of vinclozolin can bind to the ligand-binding domain (LBD) of the AR. plos.orgnih.gov

A comparative docking study evaluated the binding affinities of this compound and its metabolites with the human androgen receptor. The results indicated that the metabolites, (R)-vinclozolin_1 and (S)-vinclozolin_1, exhibited significantly higher binding affinities than the parent compound. plos.orgscispace.com These in silico findings align with experimental data suggesting that the metabolites are the primary drivers of vinclozolin's antiandrogenic activity. wikipedia.orgethernet.edu.et

Interactive Table: Docking Scores of this compound and Metabolites with Human Androgen Receptor

Compound Docking Score (kcal/mol)
This compound -9.87
(R)-vinclozolin -9.61
(R)-vinclozolin_1 (metabolite) -10.80
(S)-vinclozolin_1 (metabolite) -10.44
Iprodione -11.35
Procymidone -9.27

Data sourced from a computational evaluation of androgenic affinity. plos.orgscispace.com

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations build upon the static snapshots provided by molecular docking by simulating the movement of atoms in the ligand-receptor complex over time. mdpi.commdpi.com This provides a more dynamic and realistic representation of the binding event, allowing for the assessment of conformational changes, interaction stability, and the influence of the surrounding solvent environment. mdpi.comyoutube.com

MD simulations can be used to refine docking poses, calculate binding free energies with greater accuracy, and identify key amino acid residues involved in the interaction. mdpi.comyoutube.com For instance, simulations can reveal how the flexibility of a receptor's binding pocket, such as that of the androgen receptor, accommodates ligands like the metabolites of this compound. nih.gov These simulations are crucial for understanding the nuanced mechanisms of endocrine disruption and for designing safer alternative compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity and Endocrine Disrupting Potential

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. ethernet.edu.etdiva-portal.org These models are built on the principle that the structure of a chemical dictates its physicochemical properties and, consequently, its biological effects. diva-portal.org QSAR modeling is a key component of modern predictive toxicology and is used to screen large numbers of chemicals for potential hazards, including endocrine disruption. researchgate.neteuropa.eu

For this compound, QSAR models can be developed to predict its binding affinity to nuclear receptors like the androgen and estrogen receptors. researchgate.net These models use a set of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical features, to build a mathematical relationship with the observed biological activity. diva-portal.orgresearchgate.net

The development of robust QSAR models relies on high-quality experimental data for a diverse set of chemicals (the training set) to establish the structure-activity relationship. acs.org Once validated, these models can be used to predict the activity of new or untested compounds like this compound and its metabolites. researchgate.netacs.org Several studies have successfully applied QSAR approaches to understand the endocrine-disrupting potential of various pesticides, including dicarboximide fungicides. researchgate.netepa.gov

Different machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and neural networks, can be employed to build QSAR models. researchgate.net The choice of method often depends on the complexity of the relationship being modeled. These predictive models serve as a valuable screening tool in risk assessment, helping to prioritize chemicals for more detailed experimental testing. researchgate.netresearchgate.net

Environmental Fate Modeling of this compound Persistence, Transport, and Bioaccumulation

Environmental fate modeling uses mathematical models to predict how a chemical like this compound will behave in the environment. These models simulate the processes that govern a chemical's persistence, movement (transport), and uptake by living organisms (bioaccumulation). scbt.com Understanding these processes is crucial for assessing the potential exposure and risk to ecosystems and humans. epa.gov

Persistence:

Transport:

Modeling the transport of this compound helps to predict its potential to move from the point of application to other areas, including surface water and groundwater. epa.govepa.gov Its mobility in soil is influenced by its physicochemical properties and the characteristics of the soil, such as organic matter content. epa.gov The metabolite 3,5-DCA is known to be particularly mobile and persistent, raising concerns about its potential to contaminate drinking water sources. epa.gov

Bioaccumulation:

Bioaccumulation models assess the potential for this compound and its metabolites to accumulate in the tissues of organisms. The bio-concentration factor (BCF) is a common metric used in these models. For vinclozolin, the BCF is relatively low, suggesting a limited potential for direct bioaccumulation from water. herts.ac.uk

In Silico Prediction of this compound Metabolites and Transformation Products

In silico metabolite prediction tools are computational models that predict the metabolic fate of a chemical within an organism. These tools are valuable for identifying potential metabolites that may be responsible for the observed toxicity of the parent compound. unimi.ittaylorandfrancis.com

The biotransformation of this compound is a critical aspect of its toxicology, as its metabolites are known to be more potent endocrine disruptors than the parent compound itself. wikipedia.orgresearchgate.net In silico models can simulate the metabolic pathways that vinclozolin may undergo in the body, such as hydrolysis and oxidation, leading to the formation of its active metabolites, M1 and M2. researchgate.netoup.com

These prediction systems often use rule-based approaches, which contain a library of known biotransformation reactions, or machine learning models trained on large datasets of metabolic transformations. taylorandfrancis.com By inputting the structure of this compound, these tools can generate a list of likely metabolites, which can then be targeted for confirmation by analytical techniques like mass spectrometry. researchgate.net This approach accelerates the process of metabolite identification and helps to build a more complete picture of the compound's toxicological profile.

Furthermore, these computational methods can predict the formation of transformation products in the environment. For example, they can model the degradation of vinclozolin in soil and water to form products like 3,5-DCA. epa.gov

Degradation and Remediation Strategies for S Vinclozolin Contamination

Bioremediation Approaches for (S)-Vinclozolin by Microbial Consortia

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. For this compound, the use of microbial consortia has shown significant promise.

Isolation and Characterization of this compound-Degrading Microorganisms

Several bacterial strains capable of degrading vinclozolin (B1683831) have been successfully isolated from environments with a history of pesticide contamination, particularly agricultural soils. These microorganisms utilize the fungicide as a source of carbon and energy. Through enrichment culturing and subsequent identification techniques, including 16S rRNA sequencing, researchers have characterized a number of potent degraders.

Among the identified bacteria are species from the genera Rhodococcus, Pseudomonas, and Arthrobacter. For instance, a strain identified as Rhodococcus sp. T1-1, isolated from pesticide-polluted agricultural soil, demonstrated a significant ability to degrade vinclozolin. csic.esnih.govacs.org In other studies, consortia of bacteria, including Pseudomonas fluorescens, Pseudomonas sp., and Pseudomonas paucimobilis, have been isolated from soils adapted to dicarboximide fungicides. Furthermore, a consortium composed of Arthrobacter sp. strain C1 and Achromobacter sp. strain C2 was shown to effectively convert iprodione, a related dicarboximide fungicide, to 3,5-dichloroaniline (B42879) (3,5-DCA), a common and more persistent metabolite of vinclozolin. researchgate.net The ability of these consortia to also degrade vinclozolin has been investigated, showing the potential for broad applicability in bioremediation. researchgate.net

The isolation of these microorganisms is a critical first step in developing effective bioremediation strategies. Their characterization provides the foundational knowledge for optimizing their degradative activities in contaminated environments.

Optimization of Biodegradation Conditions for this compound

The efficiency of microbial degradation of this compound is highly dependent on environmental conditions. Key parameters that influence the rate and extent of biodegradation include pH, temperature, and the availability of additional nutrient sources. Optimizing these conditions is crucial for the successful application of bioremediation technologies.

Research has shown that specific pH and temperature ranges can significantly enhance the metabolic activity of vinclozolin-degrading microorganisms. For example, the degradation of vinclozolin by Rhodococcus sp. T1-1 was found to be most effective at a pH of 5.5. acs.org While experiments showed the microorganism was capable of degradation at a pH of 5.0, the higher pH of 5.5 proved more successful for both the cultivation of the microorganism and the biodegradation of the fungicide in pure cultures. acs.org

While specific optimization data for all identified vinclozolin-degrading consortia is not extensively available, studies on related pesticides and bacterial species provide valuable insights. For instance, the degradation of the fungicide propiconazole (B1679638) by a Burkholderia sp. was optimal at a pH of 7 and a temperature of 30°C. mdpi.com Similarly, a strain of Arthrobacter sp. demonstrated optimal degradation of diesel at 16.30°C and a pH of 7.67. mdpi.com The degradation of salicylic (B10762653) acid by Pseudomonas fluorescens HK44 was found to be most efficient at lower concentrations of the substrate, suggesting that high concentrations of the contaminant can be inhibitory to the degrading microorganisms. scielo.br These findings underscore the importance of tailoring environmental conditions to the specific microbial consortium being used for the bioremediation of this compound.

Microorganism/ConsortiumTarget CompoundOptimal pHOptimal Temperature (°C)Reference
Rhodococcus sp. T1-1Vinclozolin5.5Not Specified acs.org
Burkholderia sp. BBK_9Propiconazole7.030 mdpi.com
Arthrobacter sp. AQ5-05Diesel7.6716.30 mdpi.com
Pseudomonas fluorescens HK44Salicylic Acid7.025 scielo.br

Table 1: Examples of Optimized Conditions for Microbial Degradation of Organic Pollutants. This table is for illustrative purposes to show the range of optimal conditions for different microorganisms and pollutants.

Advanced Oxidation Processes (AOPs) for this compound Abatement in Water

Ozonation involves the use of ozone, a powerful oxidant, to break down complex organic molecules. The combination of ozone with hydrogen peroxide (peroxone process) or UV light can enhance the generation of hydroxyl radicals, leading to faster and more complete degradation of contaminants. csic.esmdpi.com Studies on the ozonation of various pesticides have demonstrated high removal efficiencies, often following pseudo-first-order kinetics. mdpi.com For example, the ozonation of a complex cyanobacterial extract resulted in the complete degradation of microcystins and a 33% reduction in total organic carbon (TOC) after 30 minutes. scispace.com

The UV/H₂O₂ process utilizes ultraviolet light to cleave hydrogen peroxide molecules, generating hydroxyl radicals. This method has been shown to be effective for the degradation of a wide range of organic contaminants. researchgate.netnih.govfrontiersin.org The degradation rate in UV/H₂O₂ systems is influenced by factors such as the initial concentration of the pollutant, the dosage of hydrogen peroxide, and the pH of the solution. frontiersin.org For instance, the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) was significantly enhanced in a UV/H₂O₂ system compared to UV irradiation alone, with complete removal achieved in 15 minutes under optimal conditions. mdpi.com

Photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst, is another promising AOP for the degradation of this compound. When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. nih.gov These radicals then attack and degrade the organic pollutant. The efficiency of photocatalytic degradation is dependent on factors such as the type of photocatalyst, pH, catalyst concentration, and the presence of other substances in the water. nih.gov

AOP MethodTarget CompoundDegradation EfficiencyKey FindingsReference
OzonationMicrocystins100%Complete degradation in 30 minutes. scispace.com
UV/H₂O₂2,4-D100%Complete removal in 15 minutes. mdpi.com
UV/H₂O₂Malachite Green100%Complete removal in 60 minutes. frontiersin.org
OzonationClothianidin50-80%DOC content inhibited degradation. csic.es

Table 2: Efficacy of Advanced Oxidation Processes on Various Organic Pollutants. This table provides examples of the degradation efficiency of different AOPs on various compounds to illustrate their potential for pesticide abatement.

Phytoremediation Potential for this compound in Contaminated Soils

Phytoremediation is a cost-effective, plant-based approach to environmental remediation that takes advantage of the ability of plants to take up, sequester, and/or degrade contaminants in soil, sediment, and water. youtube.comfrontiersin.orgmdpi.com For this compound contaminated soils, phytoremediation offers a promising in-situ treatment option. The primary mechanisms of phytoremediation relevant to organic pollutants like this compound include phytoextraction (or phytoaccumulation), phytostabilization, and phytodegradation.

Phytoextraction involves the uptake of contaminants by plant roots and their translocation to the harvestable, above-ground portions of the plants. mdpi.comcranfield.ac.uk Studies have shown that rotational crops can take up residues of ¹⁴C-labeled vinclozolin from aged soil. For example, after 60 days of soil aging, the total recovered ¹⁴C was 3.162 ppm in soybeans and 2.632 ppm in wheat. researchgate.net Carrots showed a particularly high uptake, with 23.533 ppm of total ¹⁴C recovered from soil aged for 60 days. researchgate.net

Phytostabilization refers to the use of plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration to groundwater or their entry into the food chain. mdpi.comcranfield.ac.uk Grasses are often used for phytostabilization due to their dense, fibrous root systems that can effectively bind the soil and associated contaminants. frontiersin.orgmdpi.com

Phytodegradation is the breakdown of contaminants within plant tissues through metabolic processes, or the breakdown of contaminants in the soil through the action of enzymes exuded by plant roots. scirp.org

The selection of plant species is critical for the success of phytoremediation. Plants used for this purpose should ideally be tolerant to the contaminant, have a high biomass production, and a root system that is appropriate for the depth of contamination. Sunflowers (Helianthus annuus) have been investigated for their phytoremediation potential for various organic pollutants due to their rapid growth and deep root systems. nih.govscribd.comresearchgate.net While specific studies on the use of sunflowers for this compound phytoremediation are limited, their effectiveness in taking up other persistent organic pollutants suggests they may be a suitable candidate. researchgate.net

Plant SpeciesContaminantUptake/AccumulationPhytoremediation MechanismReference
Soybeans¹⁴C-Vinclozolin3.162 ppmPhytoextraction researchgate.net
Wheat¹⁴C-Vinclozolin2.632 ppmPhytoextraction researchgate.net
Carrots¹⁴C-Vinclozolin23.533 ppmPhytoextraction researchgate.net
Helianthus annuusPersistent Organic PollutantsHigh accumulation in rootsPhytoextraction researchgate.net
Grasses (general)Heavy MetalsHigh accumulation in rootsPhytostabilization mdpi.com

Table 3: Phytoremediation Potential of Various Plant Species for Organic and Inorganic Contaminants. This table includes data on vinclozolin uptake by crops and the potential of other plants for remediating organic pollutants.

Adsorption and Filtration Technologies for this compound Removal from Aqueous Solutions

Adsorption is a widely used and effective technology for the removal of organic pollutants, including pesticides like this compound, from water. mdpi.comchemrevlett.combioline.org.brd-nb.infoscielo.brpsu.edu This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). Activated carbon is the most commonly used adsorbent due to its high surface area, porous structure, and affinity for organic compounds. mdpi.comchemrevlett.combioline.org.br

The performance of an adsorbent is typically evaluated using adsorption isotherms, which describe the equilibrium relationship between the concentration of the pollutant in the solution and the amount adsorbed onto the solid phase at a constant temperature. The two most common isotherm models are the Langmuir and Freundlich models.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The linear form of the Langmuir equation is:

Ce/qe = 1/(qm*b) + Ce/qm

where:

Ce is the equilibrium concentration of the adsorbate (mg/L)

qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g)

qm is the maximum monolayer adsorption capacity (mg/g)

b is the Langmuir constant related to the energy of adsorption (L/mg)

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. The linear form of the Freundlich equation is:

log(qe) = log(Kf) + (1/n) * log(Ce)

where:

Kf is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n))

n is the Freundlich constant related to the adsorption intensity (dimensionless)

AdsorbentPollutantIsotherm ModelKey ParametersReference
Activated Carbon ClothAmetryn (B1665967)Langmuir & Freundlich- nih.gov
Activated Carbon ClothAldicarbLangmuir & Freundlich- nih.gov
Activated Carbon ClothDinoseb (B1670700)Langmuir & Freundlich- nih.gov
Activated Carbon ClothDiuron (B1670789)Langmuir & Freundlich- nih.gov
LimestoneCopper (Cu)Freundlich (better fit)Kf = 0.010 mg/g, n = 1.58 L/mg d-nb.info
Activated CarbonEthylene DichlorideFreundlichKf = 1.1 mg/g, 1/n = 0.16 chemrevlett.com

Table 4: Adsorption Isotherm Parameters for Various Pollutants on Different Adsorbents. This table presents examples of adsorption isotherm data for different compounds to illustrate the application of these models.

Filtration technologies, particularly those using membranes such as reverse osmosis and nanofiltration, can also be effective in removing pesticides from water. psu.edu These processes work by physically separating the contaminants from the water based on size exclusion and other mechanisms. The efficiency of removal can be very high, often exceeding 95%. psu.edu

Emerging Research Directions and Future Perspectives on S Vinclozolin

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in (S)-Vinclozolin Mechanistic Studies

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, is revolutionizing the understanding of the molecular mechanisms underlying the effects of this compound. service.gov.ukresearchgate.net These high-throughput approaches provide a holistic view of the complex biological responses to chemical exposures, moving beyond traditional toxicological endpoints. researchgate.netopenbiotechnologyjournal.com

Genomics and Epigenomics: Genomic and epigenomic studies have been instrumental in elucidating the transgenerational effects of vinclozolin (B1683831). Research has shown that developmental exposure to vinclozolin can induce epigenetic transgenerational inheritance of sperm epimutations (changes in DNA methylation) that can promote genomic instability and genetic mutations in subsequent generations. tandfonline.comresearchgate.net For instance, one study observed a significant increase in copy number variations (CNV), a type of genetic mutation, in the F3 generation of rats whose F0 gestating female was exposed to vinclozolin, while the F1 generation showed negligible changes. tandfonline.commdpi.com This suggests that environmentally induced epigenetic changes can lead to genetic alterations over generations. tandfonline.com The concept of "tertiary epimutations" has been proposed, where initial primary epimutations induced by vinclozolin promote genome instability, leading to an accelerated accumulation of genetic mutations in later generations. researchgate.net These genomic tools are crucial for understanding the mechanisms of action of endocrine-disrupting chemicals (EDCs) like vinclozolin and for identifying genes involved in endocrine disruption. service.gov.uk

Proteomics: Proteomics, the large-scale study of proteins, offers insights into how vinclozolin exposure alters protein expression and function. oup.comnih.gov Studies have identified specific proteins in sperm that are differentially expressed after chronic vinclozolin exposure in rats. oup.comnih.gov These proteins are often involved in sperm maturation and fertilizing ability. oup.com For example, research has shown that lifelong exposure to vinclozolin in rats resulted in altered levels of 12 sperm proteins, including two mitochondrial enzymes, malate (B86768) dehydrogenase 2 and aldehyde dehydrogenase, which were found in smaller amounts. nih.gov Proteomic analyses have also revealed sexually dimorphic responses to vinclozolin in fetal livers, with females upregulating proteins in xenobiotic metabolism pathways and males upregulating proteins in oxidative phosphorylation pathways. nih.gov This highlights the potential of proteomics to identify protein biomarkers of exposure and effect. oup.com

Metabolomics: Metabolomics, which analyzes the complete set of small-molecule metabolites, provides a functional readout of the physiological state of an organism. plos.orgcdnsciencepub.com This technology can reveal the mechanisms of action of toxicants by identifying alterations in metabolic pathways. service.gov.uk For vinclozolin, metabolomics can help to understand changes in endogenous metabolites resulting from exposure, reflecting shifts in the organism's physiology and phenotype. openbiotechnologyjournal.com While specific metabolomics studies on this compound are emerging, the application of metabolomics to other EDCs has demonstrated its power in identifying biomarkers of toxicity and elucidating modes of action, such as altered steroidogenesis. cdnsciencepub.comaua.gr The integration of these omics technologies provides a powerful, multi-faceted approach to understanding the complex biological impacts of this compound. frontiersin.org

Research Gaps in Understanding Long-term, Low-Dose this compound Environmental Exposure Mechanisms

A significant knowledge gap exists regarding the effects of long-term, low-dose exposure to this compound, which is more representative of real-world environmental exposures. nih.gov Much of the existing research has focused on higher doses, and the consequences of chronic exposure to low levels, similar to those found in the environment, are not fully understood. mdpi.comacs.org

Key research gaps include:

Mechanisms of Action at Low Doses: The precise molecular mechanisms by which chronic low-dose exposure to vinclozolin exerts its effects are not well characterized. nih.gov While high-dose effects are often linked to antiandrogenic activity, the pathways affected by environmentally relevant concentrations need further investigation. epa.gov

Transgenerational Effects of Low-Dose Exposure: While the transgenerational epigenetic effects of vinclozolin have been demonstrated, more research is needed to understand if these effects occur at low, environmentally relevant doses and what the long-term consequences are for population health. wsu.eduresearchgate.net

Mixture Effects: Humans and wildlife are typically exposed to a cocktail of environmental chemicals. nih.gov There is a critical need for studies investigating the combined effects of low-dose vinclozolin with other endocrine disruptors, as these mixtures may have synergistic or additive effects on reproductive health and other physiological systems. nih.gov

Neuroendocrine System Impacts: Evidence suggests that vinclozolin may affect the development and function of the neuroendocrine system, but the long-term consequences of low-dose exposure on these systems remain largely unknown. epa.gov

Non-Reproductive Health Effects: While much of the focus has been on reproductive toxicity, the long-term effects of low-dose vinclozolin exposure on other organ systems and non-reproductive behaviors require more extensive research. acs.org Studies have hinted at subtle alterations in locomotor activity and consumption of saccharin-flavored solutions in rats after long-term dietary exposure. acs.org

Development of Novel this compound-Specific Biomarkers for Environmental Monitoring

The development of sensitive and specific biomarkers is crucial for monitoring this compound exposure in the environment and in organisms. neptjournal.com Biomarkers can serve as early warning signals of potential adverse effects. redalyc.org

Current and Developing Biomarker Approaches:

Molecular and Biochemical Biomarkers: Research is ongoing to identify and validate molecular biomarkers, such as changes in gene expression (e.g., cytochrome P450 1A1), DNA damage, and alterations in protein levels, that are specific to vinclozolin exposure. nih.gov Omics technologies are particularly promising for discovering novel and sensitive biomarkers. neptjournal.com

Colorimetric Sensors: Novel sensor technologies are being developed for the rapid and cost-effective detection of vinclozolin in environmental samples. One such development is a colorimetric sensor using biogenic silver nanoparticles (AgNPs) that can detect trace amounts of vinclozolin in water samples with a low limit of detection. mdpi.com

Electrochemical Biosensors: Electrochemical sensors and biosensors offer another promising avenue for vinclozolin detection. belspo.beresearchgate.net These can be fabricated using materials like fullerene-functionalized multi-walled carbon nanotubes to achieve high sensitivity and a fast response time for detecting vinclozolin in wastewater. belspo.be

Table of Vinclozolin Detection Methods and Limits:

Detection MethodAnalyteLimit of Detection (LOD)MatrixReference
Colorimetric Sensor (AgNPs)Vinclozolin21 nMWater mdpi.com
Electrochemical Sensor (C60–MWCNTs/GCE)VinclozolinNot explicitly stated, but demonstrated high sensitivityWastewater belspo.be

Interdisciplinary Approaches to Address this compound's Environmental and Biological Challenges

Addressing the complex challenges posed by this compound requires a move beyond traditional disciplinary silos towards more integrated, interdisciplinary, and transdisciplinary approaches. learningforsustainability.net This involves collaboration between researchers from various fields, including toxicology, ecology, chemistry, molecular biology, and social sciences, as well as engagement with stakeholders and communities. learningforsustainability.netresearchgate.net

Key aspects of an interdisciplinary approach include:

Integrating Knowledge Systems: Combining technical, social, and experiential knowledge is essential for developing effective solutions to environmental problems like pesticide contamination. learningforsustainability.net This includes understanding the social and cultural barriers to implementing mitigation strategies. techexplorist.com

Holistic Risk Assessment: An interdisciplinary approach is crucial for a comprehensive environmental risk assessment that considers not only the direct toxic effects on organisms but also indirect effects, such as changes in prey availability and habitat modification. researchgate.netepa.gov

Conservation and Environmental Management: In conservation, interdisciplinary approaches that incorporate social sciences are vital for addressing issues like the impact of pesticides on biodiversity and for creating more inclusive and effective conservation strategies. conservationoptimism.org

Sustainable Solutions: By fostering collaboration and innovative thinking, interdisciplinary research can lead to the development of more sustainable agricultural practices and environmentally responsible urban and industrial landscapes. researchgate.nettechexplorist.com The Tbilisi Declaration of 1977 emphasized the need for an interdisciplinary approach in environmental education to achieve a holistic and balanced perspective. conservationoptimism.org

Q & A

Q. What are the key chemical and structural properties of (S)-vinclozolin, and how do they influence its biological activity?

this compound (CAS 50471-44-8) is a chiral fungicide with the molecular formula C₁₂H₉Cl₂NO₃ and a molecular weight of 286.111 g/mol. Its IUPAC name is 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione. The compound’s stereochemistry and methyl/vinyl substituents on the oxazolidine ring are critical for its activity as an androgen receptor antagonist . Researchers should prioritize chiral separation techniques (e.g., HPLC with chiral columns) to isolate the (S)-enantiomer, as enantiomeric purity impacts toxicity studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is classified as a suspected carcinogen (H351), reproductive toxin (H360), and chronic aquatic hazard (H411). Key precautions include:

  • Use of PPE (gloves, lab coats, respirators) and fume hoods to minimize inhalation or dermal exposure.
  • Immediate decontamination of spills with absorbent materials and disposal in accordance with hazardous waste regulations.
  • Regular monitoring of workplace air concentrations (OSHA PEL guidelines) and emergency access to safety data sheets (SDS) .

Q. How can researchers design assays to assess the endocrine-disrupting effects of this compound?

Standard in vitro assays include:

  • Androgen Receptor Binding Assays : Use recombinant AR-LBD (ligand-binding domain) with fluorescence polarization to quantify competitive inhibition.
  • Transcriptional Activation Assays : Transient transfection of AR-responsive luciferase reporters in cell lines (e.g., HEK293).
  • Metabolite Analysis : Monitor M1 and M2 metabolites via LC-MS, as bioactivation influences anti-androgenic potency .

Advanced Research Questions

Q. What experimental designs are recommended for studying transgenerational epigenetic effects of this compound?

  • Multigenerational Cohorts : Expose pregnant F0 females during gestational days 8–14 (rat models) and track F1–F4 generations.
  • Control Groups : Include vehicle-only and lineage-specific controls to distinguish germline vs. somatic effects.
  • Endpoints : Assess disease prevalence (e.g., prostate/kidney abnormalities), sperm epimutations (e.g., DMRs via reduced-representation bisulfite sequencing), and metabolic shifts (e.g., serum cholesterol levels) .

Q. How can contradictory findings in transgenerational studies be reconciled?

Discrepancies in disease incidence (e.g., obesity rates in F3 females) may arise from:

  • Dose-Response Variability : Optimize dosing (e.g., 100 mg/kg/day in rats) to balance bioavailability and toxicity.
  • Confounding Factors : Control for litter effects, maternal care biases, and environmental stressors.
  • Statistical Power : Use ≥10 litters per group and mixed-effects models to account for intra-litter correlations .

Q. What methodologies identify epigenetic biomarkers for this compound-induced diseases?

  • Sperm DMR Profiling : Combine methylated DNA immunoprecipitation (MeDIP-seq) and bioinformatics tools (e.g ChAMP R package) to detect differential methylation regions (DMRs) associated with pathologies.
  • Validation : Cross-reference DMRs with histone modification ChIP-seq data (e.g., H3K27ac) in affected tissues .

Methodological Guidance

Q. How should researchers address low reproducibility in transgenerational studies?

  • Standardized Protocols : Adopt consistent breeding schedules (e.g., F1 mating at 90 days postnatally) and blinded pathology assessments.
  • Data Sharing : Publish raw sequencing data (e.g., GEO accession numbers) and detailed supplementary methods (per Beilstein Journal guidelines) .

Q. What statistical approaches are robust for analyzing small-sample epigenetic datasets?

  • Nonparametric Tests : Use Mann-Whitney U tests for non-normal distributions (e.g., DMR counts).
  • False Discovery Rate (FDR) Correction : Apply Benjamini-Hochberg adjustments to methylation data to minimize Type I errors .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on this compound’s obesogenic effects?

  • Sex-Specific Responses : Female F3 rats exhibit higher obesity rates (∼50%) than males, likely due to estrogenic pathway crosstalk.
  • Dietary Confounders : Standardize chow composition (e.g., 10% fat diet) across cohorts to isolate compound effects .

Q. How can researchers differentiate direct toxicity from epigenetic inheritance in disease phenotypes?

  • Cross-Fostering Experiments : Swap F1 offspring between exposed and control dams to disentangle prenatal vs. postnatal effects.
  • Sperm Transplantation : Inject F3 sperm into unexposed wild-type females to validate germline transmission .

Tables of Key Findings

EndpointF1 IncidenceF3 IncidenceMethodological NotesReference
Testis Disease5%35%Associated with Chr8 DMRs (p < 0.01)
Kidney Abnormalities2%28%Linked to Pax2 hypomethylation
Obesity (Female)8%48%Requires ad libitum feeding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-vinclozolin
Reactant of Route 2
(S)-vinclozolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.